N-(Amino-PEG4)-N-Biotin-PEG4-acid
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Overview
Description
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a bifunctional compound that combines the properties of polyethylene glycol (PEG) and biotin. This compound is particularly useful in bioconjugation and surface modification applications due to its hydrophilic nature and ability to form stable linkages with various biomolecules. The PEG4 spacer provides flexibility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin or avidin, making it a valuable tool in biochemical and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG4)-N-Biotin-PEG4-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of biotin. Biotin is reacted with PEG4-NHS (N-hydroxysuccinimide) ester in the presence of a base such as triethylamine.
Amination: The PEGylated biotin is then reacted with an amine-terminated PEG4 to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of biotin and PEG4-NHS ester are reacted in industrial reactors with precise control over temperature and pH to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Amino-PEG4)-N-Biotin-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as activated esters or isocyanates.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with streptavidin or avidin, which is a key feature in many biochemical assays.
Common Reagents and Conditions
NHS Esters: Used for PEGylation reactions to form stable amide bonds.
Triethylamine: A common base used to facilitate the PEGylation reaction.
Aqueous or Organic Solvents: Used to dissolve reactants and control reaction conditions.
Major Products
The major product of these reactions is the biotinylated PEG compound, which can be further modified or used directly in various applications .
Scientific Research Applications
N-(Amino-PEG4)-N-Biotin-PEG4-acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Amino-PEG4)-N-Biotin-PEG4-acid involves:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin or avidin, forming a stable complex that is resistant to harsh conditions.
Comparison with Similar Compounds
Similar Compounds
N-(Amino-PEG4)-N-Biotin-PEG2-acid: Similar structure but with a shorter PEG spacer, which may result in reduced flexibility and steric hindrance.
N-(Amino-PEG4)-N-Biotin-PEG6-acid: Similar structure but with a longer PEG spacer, which may provide greater flexibility but could also increase the overall size of the conjugate.
Uniqueness
N-(Amino-PEG4)-N-Biotin-PEG4-acid is unique due to its balanced PEG spacer length, which provides an optimal combination of flexibility and reduced steric hindrance. This makes it particularly effective in applications requiring precise bioconjugation and surface modification .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58N4O12S/c32-6-10-41-14-18-45-22-24-47-20-16-43-12-8-35(7-11-42-15-19-46-23-21-44-17-13-40-9-5-29(37)38)28(36)4-2-1-3-27-30-26(25-48-27)33-31(39)34-30/h26-27,30H,1-25,32H2,(H,37,38)(H2,33,34,39)/t26-,27-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKXAZTWSKMXDE-YCVRVPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58N4O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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